molecular formula C15H12BrNO3S B2963694 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-2-propenamide CAS No. 478064-52-7

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-2-propenamide

Cat. No. B2963694
CAS RN: 478064-52-7
M. Wt: 366.23
InChI Key: BFYMNYHSAKLYHD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-2-propenamide is a novel compound with a variety of potential applications in scientific research. It is a small molecule that can be synthesized in a laboratory setting, and it has been studied for its potential to act as a ligand for various proteins. The compound has also been studied for its potential to be used as a drug, and for its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Reactions of Related Compounds

  • Thiocyanate Transfer Reagents : Research demonstrates the transfer of a thiocyanate group from aroyl/acyl isothiocyanate to alkyl or benzylic bromide, highlighting the compound's potential use in synthesizing thiocyanate-containing derivatives for various applications, including drug discovery and material science (Palsuledesai et al., 2009).

  • Photosensitizer Development : A study on zinc phthalocyanine derivatives emphasized their use as Type II photosensitizers in photodynamic therapy for cancer treatment, suggesting that structurally related compounds could be explored for their photophysical and photochemical properties (Pişkin et al., 2020).

  • Heterocycle Synthesis : The synthesis of fluorine-containing heterocycles, such as 3-amino-2-functionalized-6-(2'-thienyl)-4-trifluoromethylthieno[2,3-b]pyridines, from reactions involving bromides, showcases the potential application in synthesizing biologically active heterocyclic compounds for pharmaceutical research (Abdel-Monem et al., 2001).

  • Carbene-Catalyzed Reactions : A novel carbene-catalyzed reductive coupling of nitrobenzyl bromides with ketones demonstrates an innovative approach to forming tertiary alcohol products, providing a new method for the synthesis of complex molecules (Li et al., 2016).

  • Antimicrobial Activity : The multi-component one-pot synthesis of pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine derivatives and their antimicrobial activities indicate the potential for structurally related compounds to be developed as antimicrobial agents (El‐Emary et al., 2012).

properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S/c16-12-7-14-13(19-9-20-14)6-10(12)3-4-15(18)17-8-11-2-1-5-21-11/h1-7H,8-9H2,(H,17,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYMNYHSAKLYHD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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